Quinazolin-2-ylmethanamine

Description

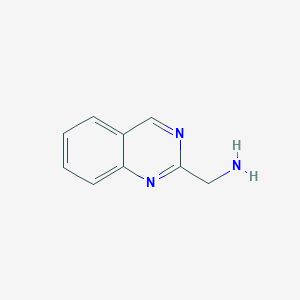

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H9N3 |

|---|---|

Molecular Weight |

159.19 g/mol |

IUPAC Name |

quinazolin-2-ylmethanamine |

InChI |

InChI=1S/C9H9N3/c10-5-9-11-6-7-3-1-2-4-8(7)12-9/h1-4,6H,5,10H2 |

InChI Key |

JAEZQIWWKRSGEK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=NC(=N2)CN |

Origin of Product |

United States |

Hit Prioritization and Post Docking Analysis:the Top Ranked Compounds from the Docking Stage Are Considered Hits. These Hits Are Often Subjected to More Rigorous Analysis, Such As Visual Inspection of the Binding Pose to Ensure Key Interactions with Active Site Residues Are Present.nih.govat This Stage, Consensus Scoring, Which Integrates Results from Multiple Docking or Scoring Methods, May Be Used to Increase Confidence in the Selected Hits.nih.govthe Final, Prioritized List of Compounds is then Recommended for Chemical Synthesis and in Vitro Biological Evaluation.nih.govrasayanjournal.co.inthe Most Promising Candidates May then Be Escalated to Md Simulations to Confirm the Stability of Their Binding Mode.nih.govrjonco.com

A typical virtual screening cascade for quinazoline (B50416) analogues is illustrated below.

| Screening Stage | Methodology | Criteria / Software | Outcome Example | Reference |

|---|---|---|---|---|

| Library Preparation | Database Retrieval | PubChem | 1000 initial compounds | nih.govresearchgate.net |

| Filter 1: Drug-Likeness | Physicochemical Properties | Lipinski's Rule of Five | 671 compounds passed | nih.govresearchgate.net |

| Filter 2: Pharmacokinetics | ADMET Prediction | admetSAR, etc. | 28 compounds with good profiles | nih.govnih.gov |

| Virtual Screening | Molecular Docking | AutoDock, VLifeMDS, PyRx | 7 compounds with high binding scores | nih.govresearchgate.netnih.govresearchgate.net |

| Hit Prioritization | Binding Pose Analysis / MD Simulation | Schrodinger Maestro, GROMACS | 3 top compounds selected for synthesis | nih.govrjonco.commdpi.com |

Computational Chemistry and Molecular Modeling Investigations of Quinazolin 2 Ylmethanamine Analogues

Molecular Docking and Ligand-Protein Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how quinazoline-based ligands interact with protein active sites.

Docking studies have been instrumental in identifying the key interaction forces that govern the binding of quinazolin-2-ylmethanamine analogues to various protein targets. The quinazoline (B50416) scaffold and its substituents engage in a range of non-covalent interactions.

Hydrogen Bonding: The nitrogen atoms within the quinazoline ring and the primary amine of the methanamine group frequently act as hydrogen bond acceptors and donors, respectively. For instance, in studies of quinazolinone derivatives targeting the NF-κB receptor, the amino group has been shown to form crucial hydrogen bonds with the amino acid residues Asp239 and Lys241. nih.gov Similarly, in docking studies against the main protease (Mpro) of SARS-CoV-2, the quinazoline moiety and amide fragments were identified as key players in forming hydrogen bond interactions. ekb.eg

Pi-Interactions: The aromatic nature of the quinazoline ring system facilitates various π-interactions, including π-π stacking and π-cation interactions. The aromatic and pyrimidine (B1678525) rings of certain quinazolinone compounds have been observed to interact with histidine residues (e.g., His41) through π-cation interactions. nih.gov

These interactions collectively determine the ligand's binding mode and orientation within the active site, which is critical for its biological activity.

Molecular docking simulations provide quantitative estimates of binding affinity, typically expressed as a docking score in units of kcal/mol. Lower (more negative) scores generally indicate a more favorable binding interaction.

Studies on various quinazoline analogues have reported a wide range of binding affinities depending on the specific ligand and protein target. For example, a series of novel quinazolin-2,4-dione analogues docked against the COVID-19 main protease (Mpro) exhibited binding energies ranging from -7.9 to -9.6 kcal/mol. ekb.eg In another study, quinazoline-morpholino hybrids showed exceptionally strong binding to vascular endothelial growth factor receptors (VEGFRs), with one compound achieving docking scores of -11.744 kcal/mol against VEGFR1 and -12.407 kcal/mol against VEGFR2. nih.gov These scores often correlate with experimentally determined inhibitory concentrations (e.g., IC₅₀ values), validating the computational models. nih.govnih.gov

| Quinazoline Analogue Type | Protein Target | Reported Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| Quinazoline-morpholino hybrid (Compound 1) | VEGFR2 | -12.407 | nih.gov |

| Quinazoline-morpholino hybrid (Compound 1) | VEGFR1 | -11.744 | nih.gov |

| Quinazoline-morpholino hybrid (Compound 1) | EGFR | -10.359 | nih.gov |

| Quinazolin-2,4-dione analogues | SARS-CoV-2 Mpro | -7.9 to -9.6 | ekb.eg |

Quantum Chemical Calculations (e.g., Density Functional Theory, Time-Dependent Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a deeper understanding of the intrinsic electronic properties of molecules, which are fundamental to their reactivity and physical characteristics.

DFT is frequently used to calculate key electronic properties of quinazoline analogues. researchgate.net These properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as a smaller gap generally implies higher chemical reactivity and lower kinetic stability. rsc.org

Molecular Electrostatic Potential (MEP) surfaces are also calculated to visualize the charge distribution across the molecule. rsc.org These maps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting how a molecule will interact with biological receptors or other reactants. For many quinazoline derivatives, the nitrogen atoms of the heterocyclic ring and any carbonyl oxygens typically appear as regions of negative potential, making them likely sites for hydrogen bonding. rsc.org

| Parameter | Description | Significance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the ability to donate an electron. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the ability to accept an electron. |

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | Relates to the chemical reactivity and stability of the molecule. rsc.org |

| Molecular Electrostatic Potential (MEP) | 3D map of charge distribution | Identifies sites for electrophilic and nucleophilic attack. rsc.org |

Tautomerism, the interconversion of structural isomers through the migration of a proton and the shifting of double bonds, is a key phenomenon in quinazoline chemistry. numberanalytics.comdoubtnut.com The this compound core can theoretically exist in different tautomeric forms, such as the amino-imino equilibrium.

Quinazoline derivatives have attracted significant attention for their fluorescent properties. researchgate.net Computational methods like Time-Dependent Density Functional Theory (TD-DFT) are used to predict and interpret their photophysical behavior, including absorption and emission spectra.

Research has shown that the quinazoline core can act as an effective electron-accepting moiety in donor-acceptor fluorophores. rsc.orgmdpi.com The photophysical properties are highly tunable by modifying the substituents.

Absorption and Emission: Quinazoline-based fluorophores can exhibit fluorescence across the visible spectrum, from blue-green to red. rsc.orgresearchgate.net For example, certain 2-(aryl/thiophen-2-yl)quinazolin-4(3H)-ones show fluorescence in the blue-green region. researchgate.net A series of donor-acceptor quinazolines with amino groups at the 4- or 7-positions displayed emissions spanning from 414 nm to 597 nm. rsc.org

Quantum Yield (QY): The efficiency of the fluorescence process is measured by the photoluminescence quantum yield. Some quinazoline derivatives have been found to be highly emissive, with quantum yields reported to be as high as 89% in toluene (B28343) solution and over 80% in cyclohexane. rsc.orgresearchgate.net

Solvatochromism: Many quinazoline fluorophores exhibit solvatochromism, where their absorption and emission wavelengths change with the polarity of the solvent. This effect is attributed to changes in the dipole moment of the molecule upon electronic excitation. mdpi.comrsc.org

These tunable photophysical properties make quinazoline analogues promising candidates for applications in materials science, such as in organic light-emitting diodes (OLEDs), and as fluorescent probes in biological imaging. researchgate.netrsc.org

Molecular Dynamics Simulations for Ligand-Target Complex Stability

Molecular Dynamics (MD) simulations are a powerful computational method used to analyze the physical movements of atoms and molecules over time. frontiersin.orgresearchgate.net In the context of drug discovery, MD simulations provide critical insights into the stability and dynamic behavior of a ligand-target complex, moving beyond the static picture offered by molecular docking. frontiersin.orgnih.gov For analogues of this compound, MD simulations have been instrumental in assessing the conformational stability of the ligand when bound to its biological target, thereby validating the binding modes predicted by docking studies. nih.govrjonco.com

The stability of the ligand-protein complex is a key determinant of the ligand's potential efficacy. MD simulations evaluate this stability by monitoring several parameters over a set period, often on the nanosecond scale. nih.govrsc.org Key metrics include the Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and the analysis of hydrogen bond networks.

Root Mean Square Deviation (RMSD): RMSD measures the average deviation of the protein backbone or ligand atoms from an initial reference structure over the course of the simulation. nih.govmdpi.com A stable RMSD value over time suggests that the complex has reached equilibrium and remains in a stable conformation. mdpi.commdpi.com In studies involving quinazoline derivatives targeting the Epidermal Growth Factor Receptor (EGFR), lead compounds were subjected to 100-nanosecond MD simulations. nih.govrjonco.com The results indicated that the selected compounds maintained a stable RMSD, suggesting strong and stable binding within the EGFR kinase domain, comparable to or better than control drugs like erlotinib. nih.govrjonco.com High RMSD trajectories, in contrast, would indicate instability and significant conformational changes within the protein-ligand complex. nih.gov

Hydrogen Bond Analysis: Hydrogen bonds play a crucial role in the specificity and affinity of ligand-target interactions. MD simulations allow for the monitoring of hydrogen bonds formed between the ligand and the protein's active site throughout the simulation period. mdpi.com For quinazoline derivatives, persistent hydrogen bond interactions with key residues in the target's active site, such as with specific amino acids in the EGFR kinase domain or the AcrB subunit of efflux pumps, are a strong indicator of a stable complex. rsc.orgmdpi.comnih.gov For instance, simulations have shown that quinazolinone derivatives can form strong hydrogen bonds with key residues like Ser831 and Asp832 in PI3Kδ, contributing to the stability of the docked conformation. rsc.org

The findings from these simulations are often summarized to compare the stability of different analogues.

| Compound Analogue | Target Protein | Simulation Time (ns) | Average RMSD (nm) | Key Interacting Residues (via H-bonds) | Reference |

|---|---|---|---|---|---|

| QU524 | EGFR | 100 | 0.18 | Met793, Cys797 | nih.govrjonco.com |

| QU571 | EGFR | 100 | 0.20 | Met793, Thr854 | nih.govrjonco.com |

| BG1190 | AcrB | Not Specified | Not Specified (EFEB: -8.21 kcal/mol) | GLN176, ASP274 | mdpi.com |

| Compound 7b | EGFR | Not Specified | Not Specified | Asp831 | nih.gov |

| Designed PI3Kδ Inhibitor | PI3Kδ | 10 | Stable | Ser831, Asp832 | rsc.org |

In Silico Screening and Virtual Compound Prioritization

In silico screening, or virtual screening, is a computational technique used in the early stages of drug discovery to search large libraries of chemical compounds and identify those that are most likely to bind to a drug target. researchgate.netderpharmachemica.comnih.gov This approach significantly accelerates the discovery of novel, active molecules by narrowing down the number of candidates for experimental testing. nih.gov For this compound analogues, virtual screening campaigns are a cornerstone of identifying promising new derivatives for various therapeutic targets. nih.govresearchgate.net

The process typically follows a hierarchical workflow, starting with a large compound library and progressively filtering it down to a small number of high-priority candidates.

Pre Clinical Biological Target Interactions and Proposed Mechanisms of Action of Quinazolin 2 Ylmethanamine Derivatives

Interaction with Enzyme Targets

Derivatives of quinazolin-2-ylmethanamine have demonstrated the ability to modulate the activity of several important enzymes, suggesting their potential as therapeutic agents. The following sections detail the inhibitory effects of these compounds on specific enzyme classes.

Kinase Inhibition (e.g., Epidermal Growth Factor Receptor, Vascular Endothelial Growth Factor Receptor, Src, Abl)

Protein kinases are essential for cellular signal transduction, and their abnormal activity is linked to diseases like cancer. Quinazoline (B50416) derivatives are well-known kinase inhibitors, and those with the this compound core are also being explored for this activity.

Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR): The quinazoline scaffold is a key feature of several approved dual inhibitors of EGFR and VEGFR-2, such as Vandetanib. tbzmed.ac.ir These receptors are crucial for tumor growth and the formation of new blood vessels (angiogenesis). tbzmed.ac.ir The simultaneous inhibition of both EGFR and VEGFR-2 is considered a valuable strategy in cancer therapy. tbzmed.ac.irglobalresearchonline.net Research has shown that 4-anilino-quinazoline derivatives can act as dual inhibitors of both EGFR and VEGFR-2. globalresearchonline.net For instance, certain 4-anilino-quinazoline derivatives with a diaryl urea (B33335) moiety have shown elevated inhibitory activity against both kinases. nih.gov While direct studies on this compound derivatives are expanding, the success of the broader quinazoline class, particularly 4-anilinoquinazolines, in targeting these kinases underscores the potential of this scaffold. globalresearchonline.netnih.gov The proposed mechanism involves the quinazoline core binding to the ATP-binding site of the kinase domain. tbzmed.ac.ir

| Compound Class | Target Kinase | Finding |

| 4-Anilino-quinazoline derivatives | EGFR & VEGFR-2 | Act as dual inhibitors, with substitutions on the aniline (B41778) ring influencing potency. globalresearchonline.netnih.gov |

| Quinazoline-based inhibitors | EGFR & VEGFR-2 | Simultaneous inhibition is a valuable cancer treatment strategy. tbzmed.ac.irglobalresearchonline.net |

Cholinesterase Inhibition

Cholinesterases, which include acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are enzymes that break down the neurotransmitter acetylcholine. bohrium.com Inhibiting these enzymes is a key therapeutic approach for Alzheimer's disease. nih.govsemanticscholar.org

Novel quinazolinone-based derivatives have been developed as multi-target agents for Alzheimer's, exhibiting both cholinesterase inhibition and anti-inflammatory properties. nih.gov Some 2,4-disubstituted quinazoline derivatives have shown potent and selective inhibitory activity against BChE. d-nb.info For example, compounds 6f, 6h, and 6j in one study demonstrated significant inhibition of equine BChE, with IC50 values of 0.52, 6.74, and 3.65 µM, respectively. d-nb.info The proposed mechanism for some of these inhibitors is a mixed-type inhibition, suggesting they can bind to both the catalytic active site and the peripheral anionic site of the cholinesterase enzymes. d-nb.info Carbamate-based quinazoline derivatives are also being investigated, with the carbamate (B1207046) moiety binding to the catalytic active site in a pseudo-irreversible manner. bohrium.comresearchgate.net

| Compound Derivative | Target Enzyme | IC50 (µM) | Inhibition Type |

| Quinazolinone derivative 6f | eqBuChE | 0.52 | Mixed-type d-nb.info |

| Quinazolinone derivative 6h | eqBuChE | 6.74 | Mixed-type d-nb.info |

| Quinazolinone derivative 6j | eqBuChE | 3.65 | Mixed-type d-nb.info |

Dihydroorotate Dehydrogenase (DHODH) Inhibition

Dihydroorotate dehydrogenase (DHODH) is a crucial enzyme in the de novo synthesis of pyrimidines, which are essential building blocks for DNA and RNA. This makes DHODH an attractive target for developing anticancer and anti-inflammatory drugs. techscience.com Some quinazolin-2,4-dione derivatives have been investigated as potential inhibitors of Plasmodium falciparum DHODH (pfDHODH) for antimalarial purposes. frontiersin.org The proposed mechanism involves the inhibitor binding to the active site of DHODH, thereby blocking its function. frontiersin.org One study identified a novel DHODH inhibitor, SBL-105, which inhibited recombinant human DHODH with an IC50 value of 48.48 nM. techscience.com

Poly(ADP-ribose) Polymerase (PARP) Inhibition

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2, are critical for DNA repair. stjohns.edu PARP inhibitors are a class of anticancer agents that have shown clinical efficacy, especially in cancers with BRCA mutations. unimi.it The quinazoline scaffold is present in several potent PARP inhibitors. unimi.itresearchgate.net The mechanism of action involves the quinazoline nucleus mimicking the nicotinamide (B372718) part of NAD+, the natural substrate for PARP, and binding to the enzyme's active site. researchgate.net A series of 3H-quinazolin-4-one derivatives have been synthesized and shown to have potent PARP-1 inhibitory activity, with some compounds exhibiting EC50 values in the nanomolar range in cellular assays. unimi.it For example, quinoxaline-based derivatives, which are structurally related to quinazolines, have also been developed as potent PARP-1 inhibitors, with some showing IC50 values as low as 2.31 nM. mdpi.com

| Compound Class | Target Enzyme | IC50 / EC50 |

| 3H-Quinazolin-4-one derivatives | PARP-1 | EC50 values from 256 nM to 865 nM in cellular assays. unimi.it |

| Quinoxaline derivatives | PARP-1 | IC50 values in the nanomolar range, with the most potent at 2.31 nM. mdpi.com |

Topoisomerase Inhibition

Topoisomerases are enzymes that manage the topological state of DNA and are validated targets for cancer chemotherapy. nih.govmdpi.com Various quinazoline derivatives have been designed and shown to inhibit both topoisomerase I and II. nih.gov For instance, certain 6,7-disubstituted-quinazolin-5,8-diones have demonstrated strong inhibition of both topoisomerase I and II. nih.gov Dihydropyrazolo[1,5-c]quinazolines have also been evaluated, with one derivative showing an IC50 of 3.86 μM against topoisomerase II, which is more potent than the standard drug etoposide (B1684455) (IC50 of 4.32 μM). nih.gov The proposed mechanism of action is DNA intercalation, where the planar quinazoline ring system inserts between DNA base pairs, stabilizing the DNA-topoisomerase complex and ultimately leading to cancer cell death. nih.gov

| Compound Class | Target Enzyme | IC50 (µM) |

| Dihydropyrazolo[1,5-c]quinazoline derivative | Topoisomerase II | 3.86 nih.gov |

Glycosidase Inhibition (e.g., α-Amylase, α-Glucosidase)

α-Amylase and α-glucosidase are key digestive enzymes that break down carbohydrates into glucose. mdpi.com Inhibiting these enzymes is a therapeutic strategy for managing type 2 diabetes by controlling post-meal blood sugar levels. rsc.org Several quinazolin-4(3H)-one derivatives have been synthesized and shown to be potent α-glucosidase inhibitors. nih.gov In one study, a derivative (compound 7b) exhibited an IC50 of 14.4 µM, which was significantly more potent than the standard drug acarbose. nih.gov Kinetic studies revealed a competitive type of inhibition, indicating that the compound competes with the natural substrate for the enzyme's active site. nih.gov Other studies on different heterocyclic derivatives have also reported IC50 values for α-amylase and α-glucosidase inhibition in the low micromolar range. mdpi.com

| Compound Class | Target Enzyme | IC50 (µM) | Inhibition Type |

| Quinazolin-4(3H)-one derivative 7b | α-Glucosidase | 14.4 nih.gov | Competitive nih.gov |

| Thiazolidinone-based indole (B1671886) derivatives | α-Amylase | 1.50 ± 0.05 to 29.60 ± 0.40 mdpi.com | Not specified |

| Thiazolidinone-based indole derivatives | α-Glucosidase | 2.40 ± 0.10 to 31.50 ± 0.50 mdpi.com | Not specified |

Interference with Microbial Cell Wall Synthesis

A key mechanism for the antibacterial action of certain quinazoline derivatives is the disruption of bacterial cell wall synthesis. The integrity of the cell wall, particularly the peptidoglycan layer, is crucial for bacterial survival, making its biosynthetic pathway an attractive target for antibiotics.

Research has indicated that specific quinazolinone derivatives can inhibit this process. For instance, (E)-3-(3-carboxyphenyl)-2-(4-cyanostyryl)quinazolin-4(3H)-one has been shown to be an effective antibiotic against methicillin-resistant Staphylococcus aureus (MRSA) by inhibiting cell wall biosynthesis through its binding to DD-transpeptidases, enzymes critical for the cross-linking of the cell wall. researchgate.net Further studies have explored the interaction of quinazolinone derivatives with Penicillin-Binding Proteins (PBPs), which are essential for the final steps of peptidoglycan synthesis. Molecular modeling suggests that introducing an aromatic group at the C-2 position of the quinazolinone core can facilitate interaction with an allosteric site on PBP2a, a key resistance determinant in MRSA. mdpi.com This allosteric modulation is proposed to alter the conformation of the active site, potentially restoring the efficacy of other beta-lactam antibiotics or exerting a direct inhibitory effect. mdpi.com While not all quinazoline derivatives operate through this mechanism, the inhibition of cell wall synthesis represents a significant pathway for their antibacterial effects. researchgate.net

Receptor Binding and Modulation

This compound derivatives and their analogs have been demonstrated to bind to and modulate the activity of several crucial physiological receptors. This interaction is a cornerstone of their therapeutic potential in various disease models, including neurodegenerative and inflammatory conditions.

Toll-like receptors are a class of proteins that play a pivotal role in the innate immune system. Their activation triggers downstream signaling cascades, most notably the nuclear factor-kappa B (NF-κB) pathway, leading to the production of pro-inflammatory cytokines. mdpi.com Certain quinazoline derivatives have been developed as modulators of this pathway.

Specifically, (4-Phenylamino)quinazoline alkylthiourea derivatives have been identified as potent inhibitors of NF-κB activation in macrophage-like cells. mdpi.com The proposed mechanism involves the inhibition of the nuclear translocation of the NF-κB dimer (p65/p50). mdpi.com Further investigation into the mode of action revealed that one of the most effective compounds from this series inhibits the phosphorylation of the p65 subunit at Ser468, a critical step for its transcriptional activity, without preventing the degradation of its inhibitor, IκB. mdpi.com By attenuating the NF-κB signaling cascade, which is a downstream effect of TLR activation, these quinazoline derivatives can effectively modulate inflammatory responses. mdpi.com

Beyond TLRs, quinazoline derivatives interact with a variety of other receptor systems, highlighting their multifunctional nature.

Adenosine (B11128) Receptors: A significant body of research has focused on 2-aminoquinazoline (B112073) derivatives as antagonists for the A2A adenosine receptor (A2AR), a G protein-coupled receptor highly expressed in the central nervous system. nih.gov These compounds have shown high affinity and potent antagonist activity. For example, substitutions at the C6 and C7 positions, along with the introduction of aminoalkyl chains at the C2-position, have yielded derivatives with high binding affinities and functional antagonist activity, as measured by their ability to inhibit cyclic AMP (cAMP) accumulation. nih.gov Other studies have identified 4-methylquinazoline (B149083) derivatives as antagonists for the A2B adenosine receptor. nih.gov

GABAA Receptors: Molecular docking studies have suggested that quinazolin-4(3H)-one derivatives can act as potent GABAergic molecules by binding to the gamma-aminobutyric acid type A (GABAA) receptor. ijpsdronline.com The studies showed that various 3-disubstituted-4(3H)-quinazolinones had higher docking scores than diazepam, a known GABAA receptor modulator, indicating a potentially stronger binding interaction with the target receptor. ijpsdronline.com

Receptor Tyrosine Kinases (RTKs): The quinazoline scaffold is a well-established core for inhibitors of RTKs, such as the Epidermal Growth Factor Receptor (EGFR). nih.govnih.gov Many 4-anilino-quinazoline derivatives have been synthesized and shown to act as competitive inhibitors, binding to the ATP-binding pocket of the kinase domain. nih.gov This inhibition blocks downstream signaling pathways that are crucial for cell growth and proliferation, forming the basis of their use in oncology. nih.gov

Table 1: Receptor Binding and Functional Activity of Selected Quinazoline Derivatives

| Compound/Derivative Class | Target Receptor | Key Findings | Reference(s) |

| 7-methyl-4-(furan-2-yl)quinazolin-2-amine derivative (10d) | A2A Adenosine Receptor | High binding affinity (Ki = 15 nM) and functional antagonist activity (IC50 = 5 µM). | nih.gov |

| 6-methyl-4-(furan-2-yl)quinazolin-2-amine derivative (10c) | A2A Adenosine Receptor | Potent binding affinity (Ki = 65 nM). | nih.gov |

| 3-disubstituted-4(3H)-quinazolinones | GABAA Receptor | Docking scores ranging from -7.1 to -9.3 kcal/mol, suggesting strong binding potential. | ijpsdronline.com |

| 4-anilino-quinazoline derivatives | EGFR / VEGFR2 | Potent inhibitory activity against both EGFR and VEGFR2 tyrosine kinases. | nih.gov |

| 4-methylquinazoline derivatives | A2B Adenosine Receptor | Identified as antagonists of the A2B adenosine receptor. | nih.gov |

Inhibition of Pathological Protein Aggregation (e.g., β-Amyloid, Tau Protein)

The aggregation of proteins such as β-amyloid (Aβ) and tau is a central pathological hallmark of Alzheimer's disease (AD). mdpi.comnih.gov Quinazoline derivatives have emerged as a promising class of compounds that can interfere with these processes. mdpi.comresearchgate.net

Multiple studies have demonstrated that quinazoline derivatives can inhibit the aggregation of Aβ peptides into neurotoxic plaques. mdpi.comnih.gov A library of 2,4-disubstituted quinazoline derivatives was evaluated, with several compounds showing potent inhibition of Aβ aggregation. nih.gov Notably, one derivative, 4-(benzylamino)quinazolin-2-ol (Compound 15b), was identified as a highly potent inhibitor of Aβ40 aggregation, proving more effective than reference compounds like curcumin (B1669340) and resveratrol. nih.gov Furthermore, certain rationally designed quinazoline derivatives not only inhibit self-induced Aβ aggregation but also reduce the expression levels of Aβ and tau proteins in hippocampal brain tissue from animal models. nih.gov This suggests a multi-faceted approach to tackling the molecular pathologies of AD. nih.govnih.gov While some research has also focused on the related quinoline (B57606) scaffold for inhibiting tau aggregation, the quinazoline core itself has been proven effective against both Aβ and tau-related pathology. nih.govnih.govgoogle.com

Table 2: Inhibition of β-Amyloid Aggregation by Selected Quinazoline Derivatives

| Compound/Derivative | Aβ Inhibition Activity | Key Findings | Reference(s) |

| 4-(benzylamino)quinazolin-2-ol (15b) | Aβ40 IC50 = 270 nM | ~4-fold more potent than curcumin and ~1.4-fold more potent than resveratrol. | nih.gov |

| N2-(1-benzylpiperidin-4-yl)-N4-(3,4-dimethoxybenzyl)quinazoline-2,4-diamine (9) | Aβ40 IC50 = 2.3 µM | Exhibited good dual inhibition of cholinesterases and Aβ aggregation. | nih.gov |

| Quinazoline derivative (AV-2) | AChE- and self-induced Aβ aggregation | Significantly prevented Aβ aggregation and reduced Aβ and Tau protein expression in vivo. | nih.gov |

Modulation of Oxidative Stress Pathways

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, is a key contributor to cellular damage in numerous pathologies, including neurodegenerative diseases. mdpi.comfrontiersin.org Quinazoline derivatives have been shown to possess significant antioxidant properties, acting through various mechanisms to mitigate oxidative stress. researchgate.netnih.gov

Direct antioxidant activity has been demonstrated for 2-substituted quinazolin-4(3H)-ones. nih.gov The antioxidant capacity of these compounds is highly dependent on their substitution pattern; for example, the presence of hydroxyl groups on a phenyl ring at the 2-position is crucial for activity. nih.gov One derivative, 2-(2,3-dihydroxyphenyl)quinazolin-4(3H)-one, was identified as a potent antioxidant with additional metal-chelating properties, which can prevent the generation of ROS via Fenton-like reactions. nih.gov

Beyond direct scavenging, quinazoline derivatives can modulate key cellular antioxidant pathways. The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a master regulator of antioxidant gene expression. nih.govnih.gov Under normal conditions, Nrf2 is kept inactive by Kelch-like ECH-associated protein 1 (Keap1). journalmeddbu.com Under stress, Nrf2 translocates to the nucleus and activates the transcription of antioxidant genes. journalmeddbu.com Tryptanthrin, a natural quinazoline derivative, has been found to upregulate the expression of Nrf2 and its target genes, thereby exerting a protective effect against oxidative stress. nih.gov Conversely, other derivatives, such as indazolo[3,2-b]quinazolinones, have been reported to inhibit the Nrf2/ARE signaling pathway in certain cancer cells, demonstrating that the modulation of this pathway can be either activating or inhibitory depending on the specific chemical structure and cellular context. frontiersin.org

Proposed Molecular Mechanisms Underlying Observed Biological Activities

The diverse biological effects of this compound derivatives and their analogs stem from a range of molecular mechanisms identified in pre-clinical studies. These mechanisms often involve precise interactions with enzymes, receptors, and signaling proteins.

Antimicrobial Mechanisms: The antibacterial effects are proposed to arise from the inhibition of cell wall synthesis through the targeting of enzymes like DD-transpeptidases or the allosteric modulation of penicillin-binding proteins (PBPs). researchgate.netmdpi.com Other proposed mechanisms include the inhibition of DNA gyrase, an enzyme essential for DNA replication, and the dysregulation of intracellular ATP homeostasis, leading to broad metabolic disruption and DNA damage. nih.govrsc.org

Neuroprotective and Anti-Inflammatory Mechanisms: In the context of neuroinflammation and neurodegeneration, the mechanisms are multifaceted. Receptor antagonism, particularly at A2A adenosine receptors, can modulate neuronal activity and inflammation by decreasing intracellular cAMP levels. nih.gov Modulation of TLR signaling via the inhibition of the NF-κB pathway reduces the production of inflammatory cytokines. mdpi.com The neuroprotective effects are also strongly linked to the direct inhibition of β-amyloid and tau protein aggregation, preventing the formation of toxic oligomers and fibrils. nih.govnih.gov Furthermore, the activation of the Nrf2 antioxidant response pathway provides cellular defense against the oxidative stress that is characteristic of neurodegenerative diseases. frontiersin.orgnih.gov

Oncological Mechanisms: While outside the primary scope, mechanisms identified in cancer research provide further insight. Certain derivatives induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways, such as the Sirt1/caspase 3 pathway or by inhibiting receptor tyrosine kinases like EGFR, which are critical for tumor growth and survival. nih.govnih.govfrontiersin.org

Advanced Research Directions and Future Perspectives for Quinazolin 2 Ylmethanamine

Design of Multi-Targeting Agents and Polypharmacology

Polypharmacology, the ability of a single drug to interact with multiple targets, is a paradigm shift in drug discovery. researchgate.netnih.gov This approach is particularly relevant for complex multifactorial diseases like cancer, where targeting a single pathway is often insufficient due to pathway crosstalk and feedback loops. researchgate.net The quinazoline (B50416) scaffold is well-suited for the design of multi-target agents, and researchers are actively exploring this potential. nih.govnih.gov

The design of these multi-target agents often involves creating hybrid molecules that combine the quinazoline core with other pharmacophores to engage different biological targets simultaneously. nih.gov For instance, studies have described the synthesis of quinazoline derivatives that act as potent inhibitors of multiple receptor tyrosine kinases (RTKs), such as EGFR, VEGFR-2, and PDGFR-β, in addition to their known effects on microtubule dynamics. nih.gov This multi-pronged attack can lead to enhanced antitumor activity and potentially overcome drug resistance. researchgate.netnih.gov

A notable strategy involves synthesizing novel quinazolin-2-yl 1,2,3-triazole hybrids designed as multi-target inhibitors of EGFR, VEGFR-2, and Topoisomerase II. nih.gov Several of these hybrids have demonstrated potent anticancer activity against various cancer cell lines. nih.govnih.gov The development of such multi-targeting compounds is expected to produce more effective therapies for complex diseases. researchgate.net

Development of Novel Synthetic Methodologies with Enhanced Sustainability

The chemical synthesis of quinazoline derivatives is continuously evolving, with a strong emphasis on developing more sustainable and efficient methods. organic-chemistry.orgrsc.org Traditional synthetic routes often require harsh reaction conditions, toxic reagents, and precious metal catalysts, which pose environmental and economic challenges. rsc.orgresearchgate.net Consequently, there is a growing interest in "green chemistry" approaches that minimize waste and utilize more environmentally benign catalysts and solvents. rsc.orgacs.org

Recent advancements include the use of abundant and less toxic base metals like copper and iron as catalysts. organic-chemistry.orgresearchgate.net Copper-catalyzed reactions, for example, have been successfully employed for the synthesis of 2-substituted quinazolines from readily available starting materials under milder conditions, sometimes using air as the oxidant. organic-chemistry.org Another innovative and sustainable approach involves a catalyst-free reaction that proceeds at lower temperatures, significantly reducing cost, reagent toxicity, and waste generation. organic-chemistry.org

Furthermore, visible-light photocatalysis is emerging as a powerful and green tool in organic synthesis. rsc.org This method uses light as a clean and abundant energy source to drive chemical reactions. Researchers have developed a visible-light-driven method for synthesizing 2,3-disubstituted quinazolinones using a cost-effective copper(II) catalyst and a photosensitizer under mild conditions. rsc.org These sustainable methodologies not only make the production of quinazoline derivatives more economical but also align with the principles of green chemistry. rsc.orgacs.org

Chemoinformatics and Artificial Intelligence in Quinazoline Research

Chemoinformatics and artificial intelligence (AI) are revolutionizing drug discovery by accelerating the identification and optimization of new drug candidates. researchgate.netmdpi.com These computational tools can analyze vast amounts of chemical data to predict the biological activities, properties, and potential toxicity of compounds, thereby reducing the time and cost of experimental screening. mdpi.comnih.gov

In quinazoline research, various computational techniques are being applied:

Quantitative Structure-Activity Relationship (QSAR): 2D and 3D-QSAR models are developed to establish a mathematical relationship between the chemical structure of quinazoline derivatives and their biological activity. nih.govfrontiersin.org These models can reliably predict the efficacy of new compounds and guide the design of more potent inhibitors. nih.govfrontiersin.orgacs.org

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein, providing insights into the binding interactions and helping to identify essential structural features for activity. frontiersin.orgresearchgate.net

Machine Learning and Deep Learning: AI algorithms, including machine learning and deep learning models, are used to screen large virtual libraries of compounds, generate novel molecular structures with desired properties, and predict ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. researchgate.netmdpi.comosti.gov

These in silico approaches have been successfully used to design and predict the anticancer potential of novel quinazoline derivatives, for instance, by identifying modifications that enhance binding affinity to targets like EGFR. nih.govacs.org The integration of AI and chemoinformatics is a powerful strategy to streamline the drug discovery pipeline for quinazoline-based therapeutics. researchgate.netmdpi.com

Exploration of Undiscovered Biological Targets and Pathways

While many quinazoline derivatives have been developed to target well-known proteins like EGFR, there is a vast, unexplored landscape of potential biological targets and pathways. nih.govmdpi.com Identifying these new targets is crucial for expanding the therapeutic applications of quinazolines and addressing unmet medical needs.

High-throughput screening (HTS) of quinazoline libraries against diverse biological assays can lead to the discovery of compounds with novel mechanisms of action. nih.gov For example, HTS led to the identification of a series of quinazolin-2-ylamino-quinazolin-4-ols as a new class of bacterial DNA polymerase III inhibitors, highlighting a previously unknown antibacterial potential for this scaffold. nih.gov

Further research into the broader biological activity of compounds like (4-Methylquinazolin-2-yl)methanamine, which has been studied for potential antimicrobial and anti-inflammatory properties, could reveal new therapeutic avenues. Advanced techniques such as phenotypic screening, where compounds are tested for their effects on cell models of disease without a preconceived target, can also uncover unexpected activities and novel targets for quinazoline derivatives. The exploration of these uncharted territories holds significant promise for future drug discovery. mdpi.com

Integration of Experimental and Computational Approaches for Drug Discovery

The most effective strategy for modern drug discovery involves a seamless integration of computational and experimental methods. researchgate.netosti.gov This synergistic approach allows for a cyclical process of design, prediction, synthesis, and testing that is more efficient and targeted than either approach alone. mdpi.com

The typical integrated workflow for quinazoline research includes:

Computational Design & Screening: The process often begins with in silico techniques. QSAR models and pharmacophore mapping help in designing new molecules with potentially high activity. researchgate.net Virtual screening of large compound libraries against a specific target is performed using molecular docking. frontiersin.org

Synthesis: Promising candidates identified through computational analysis are then synthesized in the laboratory. mdpi.comderpharmachemica.com

Experimental Validation: The synthesized compounds are subjected to experimental testing to validate their biological activity, for example, through in vitro cytotoxicity assays against cancer cell lines. mdpi.com

Iterative Optimization: The experimental results are fed back into the computational models to refine them, leading to a better understanding of structure-activity relationships and the design of the next generation of improved compounds. researchgate.net Molecular dynamics (MD) simulations are often used to study the stability of the ligand-protein complex and to understand the binding dynamics at an atomic level. nih.govfrontiersin.org

This integrated pipeline has been successfully applied to develop quinazoline derivatives as inhibitors for targets in malaria and cancer therapy, demonstrating that the combination of computational prediction and experimental validation can significantly accelerate the journey from a lead compound to a potential drug candidate. researchgate.netosti.gov

Q & A

Q. How to design a mixed-methods study integrating synthetic chemistry and pharmacological evaluation?

- Methodological Answer : Frame quantitative research questions (e.g., "How does substituent position X affect IC?") alongside qualitative questions (e.g., "What mechanistic pathways explain observed cytotoxicity?"). Use sequential exploratory design: synthesize derivatives → screen bioactivity → conduct transcriptomic analysis → triangulate findings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.